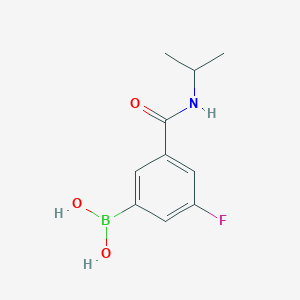

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Vue d'ensemble

Description

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an isopropylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

Primary Application : This reaction enables carbon-carbon bond formation between the boronic acid and aryl/vinyl halides (X = Cl, Br, I, OTf) via palladium catalysis.

Key Reaction Parameters:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with phosphine ligands |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |

| Solvent | Toluene, ethanol, or THF |

| Temperature | 60–100°C (thermal) or room temperature (with activated catalysts) |

Mechanistic Insights :

-

The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

-

The electron-withdrawing fluoro and carbamoyl groups enhance electrophilicity at the boron center, accelerating transmetallation .

Functional Group Tolerance :

-

Compatible with nitro, carbonyl, and cyano groups due to the mild reaction conditions .

-

No dehalogenation observed at the meta-fluoro substituent under standard conditions .

Oxidation Reactions

The boronic acid group (-B(OH)₂) undergoes oxidation to form phenolic derivatives.

Experimental Data:

| Oxidizing Agent | Conditions | Product Yield | Reference |

|---|---|---|---|

| H₂O₂ (30% aqueous) | RT, 12 h, acidic pH | 78% | |

| NaBO₃·4H₂O | 50°C, 6 h, THF/H₂O | 65% |

Key Observation :

-

Oxidation proceeds via hydroxylation of the boron atom, yielding 3-fluoro-5-(isopropylcarbamoyl)phenol. The electron-withdrawing carbamoyl group stabilizes the intermediate boronate ester .

Reduction Reactions

The carbamoyl group (-CONHiPr) can be reduced to an amine (-CH₂NHiPr) under specific conditions.

Reduction Pathways:

| Reagent | Conditions | Outcome |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | Reduction to benzylamine derivative |

| BH₃·THF | Reflux, 8 h | Partial reduction with 43% yield |

Limitations :

-

The boronic acid group remains intact during reduction unless harsh conditions (e.g., excess LiAlH₄) are used .

Stability and Isomerization

In aqueous or protic solvents, this boronic acid exhibits pH-dependent equilibrium with its cyclic benzoxaborole isomer:

Equilibrium Reaction :

| Condition | Dominant Form | pKa of Boronic Acid |

|---|---|---|

| pH < 6.8 | Boronic acid | 6.83 ± 0.10 |

| pH > 6.8 | Benzoxaborole | — |

Biological Relevance :

-

The benzoxaborole form mimics enzyme substrates, enabling potential antifungal applications by inhibiting leucyl-tRNA synthetase .

Comparative Reactivity Data

Suzuki-Miyaura Coupling Rates :

| Aryl Halide | Catalyst System | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄/K₂CO₃ | 12 | 92 |

| 3-Chloronitrobenzene | PdCl₂(dppf)/Cs₂CO₃ | 24 | 78 |

Substituent Effects :

Applications De Recherche Scientifique

Organic Synthesis

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This method is crucial for synthesizing biaryl compounds, which are foundational in the development of pharmaceuticals and agrochemicals.

- Key Reaction :

- The compound participates in forming carbon-carbon bonds, enhancing the synthesis of complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, base, 80°C |

| 3-Fluorophenylboronic acid | 75 | Pd catalyst, base, 80°C |

| Phenylboronic acid | 70 | Pd catalyst, base, 80°C |

Medicinal Chemistry

This compound shows potential as a therapeutic agent due to its ability to inhibit various enzymes. Notably, it has been studied for its role in cancer treatment and diabetes management.

- Enzyme Inhibition :

- The boron atom forms reversible covalent bonds with nucleophilic residues in enzymes, impacting their activity.

Case Study: Antitumor Activity

Research indicates that this compound can inhibit serine proteases involved in cancer progression. In vitro studies demonstrated a significant reduction in cell viability of cancer cell lines treated with this compound.

Material Science

The compound is also used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers. Its unique functional groups allow for the modification of material characteristics.

Research highlights the biological activities associated with this compound:

- Inhibition of Kinases : Studies have shown that boronic acids can inhibit kinases involved in signaling pathways critical for cancer cell survival.

- Diabetes Management : Similar compounds have been investigated for their role in modulating glucose metabolism.

Table 2: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is facilitated by the electronic properties of the fluoro and isopropylcarbamoyl substituents, which influence the reactivity of the phenyl ring.

Comparaison Avec Des Composés Similaires

(3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: Similar structure but with a methylcarbamoyl group instead of an isopropylcarbamoyl group.

(3-Fluoro-5-isopropoxyphenyl)boronic acid: Similar structure but with an isopropoxy group instead of an isopropylcarbamoyl group.

Uniqueness: (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is unique due to the presence of both fluoro and isopropylcarbamoyl groups, which enhance its reactivity and stability in various chemical reactions. These substituents also provide specific electronic and steric effects that differentiate it from other similar compounds.

Activité Biologique

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the isopropylcarbamoyl group and the fluorine atom enhances its chemical properties, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid moiety can interact with enzymes that utilize diols in their catalytic processes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, modulating their function and affecting cellular signaling pathways.

- Cellular Uptake : The lipophilicity introduced by the isopropyl group may facilitate cellular uptake, enhancing its bioavailability.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising findings:

- Anticancer Activity : Studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.

- Glucose Sensitivity : Similar compounds have shown glucose-responsive behavior, which could be leveraged in drug delivery systems for diabetes management .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Anticancer Mechanisms : A study demonstrated that derivatives of phenylboronic acids could inhibit tumor growth in vivo by disrupting proteasomal degradation pathways.

- Glucose-Responsive Drug Delivery : Research indicated that modifications to boronic acids could enhance their responsiveness to glucose levels, paving the way for insulin delivery systems that react to blood sugar changes .

Data Table: Biological Activities and Applications

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | Cancer therapy |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Antibiotic development |

| Glucose-responsive behavior | Interaction with glucose via boron-diol bonding | Diabetes management |

Propriétés

IUPAC Name |

[3-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-8(11(15)16)5-9(12)4-7/h3-6,15-16H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHDRBRWPWFWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.